molecular formula C16H14N4O2 B11938820 1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione CAS No. 62442-52-8

1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione

Cat. No.: B11938820
CAS No.: 62442-52-8
M. Wt: 294.31 g/mol
InChI Key: IKBJNVWTOSWDGY-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione is a fused bicyclic heterocycle featuring a triazolo-triazole core with two phenyl substituents at the 1- and 5-positions and two ketone groups at the 3- and 7-positions. Its structure combines a partially hydrogenated triazole ring fused with a second triazole, creating a rigid scaffold. This compound is synthesized via criss-cross cycloaddition reactions, similar to methods used for perhydro analogs, but with phenyl-substituted precursors to introduce aromaticity and modulate electronic properties .

Properties

CAS No.

62442-52-8

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

1,5-diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione

InChI

InChI=1S/C16H14N4O2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,21)(H,18,22)

InChI Key

IKBJNVWTOSWDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC(=O)N3N2C(=O)NC3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

A key method involves a one-pot reaction of indane-1,3-dione , formaldehyde , and 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one in acetic acid under reflux. This approach yields tetracyclic derivatives, including intermediates that can be further functionalized to the target compound.

Reaction Conditions :

  • Reagents : Indane-1,3-dione, formaldehyde, 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one.

  • Solvent : Acetic acid.

  • Temperature : Reflux (3 hours).

  • Yield : 75% for analogous compounds (e.g., 11a).

Mechanism :

  • Condensation : Formaldehyde reacts with the tetrahydropyrimidinone to form a Schiff base intermediate.

  • Cyclization : Indane-1,3-dione participates in a cycloaddition, forming the fused tricyclic system.

Hydrazonoyl Chloride-Mediated Cyclization

Hydrazonoyl chlorides (e.g., 5a,b ) react with indeno[2',1':5,6]pyrido[2,3:4'',5'']pyrimido[2'',1''-c]triazole-5,7-dione derivatives in dioxane with triethylamine. This method produces fused triazolo-triazine systems, which can be modified to the target compound.

Reaction Conditions :

  • Reagents : Hydrazonoyl chloride, triethylamine.

  • Solvent : Dioxane.

  • Temperature : Reflux (24 hours).

  • Yield : 43–75%.

Cyclocondensation Methods

Dicarbonyl Ester and Phenyl Hydrazine Route

The synthesis begins with cyclocondensation of a dicarbonyl ester (e.g., ethyl 5-amino-1,2,4-triazole-3-carboxylate) with phenyl hydrazine . Subsequent hydrazinolysis and cyclization with carbon disulfide or ammonium thiocyanate yield triazole-thione derivatives, which are further functionalized.

Key Steps :

  • Cyclocondensation : Reaction of dicarbonyl ester with phenyl hydrazine forms a pyrazole intermediate.

  • Hydrazinolysis : Conversion of the ester to a carboxylic acid hydrazide.

  • Cyclization : Reaction with carbon disulfide producesoxadiazole or triazole-thione derivatives.

Example :

ReagentConditionsProductYieldRef
Phenyl hydrazineEthanol, reflux, 10 hrsPyrazole intermediate75%
Carbon disulfideEthanol, 10% KOH, refluxOxadiazole-2-thione75%

Triazolinedione (TAD)-Mediated Synthesis

Triazolinediones (TADs), such as 4-phenyltriazolinedione , serve as versatile intermediates. Their synthesis involves oxidation of isocyanates with trichloroacetyl isocyanate in DMSO or benzeneseleninic anhydride in ethyl acetate. These TADs participate in [3+2] cycloadditions to form fused triazole systems.

Reaction Conditions :

  • Reagents : Trichloroacetyl isocyanate, DMSO.

  • Temperature : Room temperature (15 minutes).

  • Yield : 98% (in situ), 20% isolated.

Catalytic Cyclization

Nanosilica Sulfuric Acid Catalysis

Nanosilica sulfuric acid catalyzes the reaction of dimedone , urazole , and aromatic aldehydes under thermal or microwave conditions. This method efficiently forms triazoloindazole-trione derivatives, which can be structurally analogous to the target compound.

Reaction Conditions :

ParameterThermal ConditionsMicrowave Conditions
Catalyst 5 mol% nanosilica SO₄H5 mol% nanosilica SO₄H
Temperature 160–170°C110°C, 10–15 min
Yield 60–85%70–90%

Palladium-Catalyzed Coupling

Palladium-mediated coupling reactions, such as Kumada coupling , are employed to introduce aryl groups. For example, bromothiophene derivatives react with Grignard reagents in the presence of Pd(dppf)Cl₂ to form biaryl intermediates.

Example :

Reaction TypeReagents/ConditionsProductYieldRef
Kumada couplingMg, diethyl ether, Pd(dppf)Cl₂Biaryl intermediate30%

Other Synthetic Approaches

Oxidative Cyclization

Ceric ammonium nitrate (CAN) oxidizes partially saturated pyrimidine rings to form fully aromatic systems. This method is applied to intermediates derived from 3-amino-1,2,4-triazole and aromatic aldehydes .

Reaction Conditions :

ParameterValue
Oxidant CAN in acetone
Temperature Room temperature
Yield 80–90%

Ring-Distortion Strategies

Strategies involving ring-opening/ring-closing reactions modify pre-existing heterocycles. For instance, 5-nitropyridin-2(1H)-ones react with hydrazine hydrate to form pyrazinones, which can be further functionalized.

Reaction Conditions :

ParameterValue
Reagents Hydrazine hydrate
Temperature 140°C, 3–4 hrs
Yield 86%

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYieldAdvantagesLimitations
MulticomponentIndane-1,3-dione, formaldehyde75%One-pot, high atom economyLimited scalability
CyclocondensationDicarbonyl ester, phenyl hydrazine75%Stepwise control, diverse derivativesMulti-step, moderate yields
Catalytic CyclizationNanosilica SO₄H, microwave90%Rapid, eco-friendlyCatalyst recovery challenges
TAD-mediatedTrichloroacetyl isocyanate, DMSO20%High purity, in situ generationLow isolated yields

Chemical Reactions Analysis

Cyclocondensation Reactions with Hydrazonoyl Chlorides

The compound participates in cyclocondensation reactions with hydrazonoyl chlorides to form fused heterocycles. For example:

  • Reaction with N-phenyl benzenecarbohydrazonoyl chloride (1a) in dioxane and triethylamine yields 1,3,6-triphenyl-9-thioxo-9,10-dihydropyrimido[4,5-b]pyrido[4,5-d] triazolo[4,3-a]pyrimidin-5,7(1H,8H)-dione (5) .

  • This reaction proceeds via elimination of H₂S and involves nucleophilic attack at the ketone oxygen, followed by cyclization (Table 1).

Table 1: Reaction conditions and yields for cyclocondensation

Hydrazonoyl ChlorideSolventCatalystTime (h)Yield (%)Product
1aDioxane/DMFEt₃N1538.6Triazolopyrimidine derivative
1bDioxaneEt₃N2455–65Pyridobistriazolopyrimidine

Reactivity with Electrophiles at the Triazole Core

The triazole rings undergo electrophilic substitution, particularly at nitrogen atoms:

  • Reaction with benzaldehyde and ethyl cyanoacetate in DMF forms 8-amino-7-ethoxycarbonyl-1,3,6-triphenylpyrido[2,3-d] triazolo[4,3-a]pyrimidin-5(1H)-one (4) . This involves Knoevenagel condensation followed by cyclization.

  • Cyclization with KSCN/HCl converts intermediate 4 into 5 , introducing a thioxo group (Scheme 1) .

Scheme 1: Pathway for thioxo-group introduction
4 → (KSCN, HCl, reflux) → 5 (Yield: 72–85%)

Heterocyclization with Thiophene Derivatives

The compound reacts with thiophene-based substrates to form extended heterocyclic systems:

  • Treatment with 4-amino-6-[(2-thiophen-2-yl)ethenyl]-3-thioxo-3,4-dihydro- triazin-5(2H)-one (11) produces 1,3-disubstituted-7-[(E)-2-(thiophen-2-yl)ethenyl]-1,4,9,9a-tetrahydro-6H- triazino[4,3-b] -tetrazin-6-one (16) . The reaction proceeds via hydrazide intermediate formation and subsequent cyclization (Scheme 2).

Scheme 2: Thiophene-functionalized product synthesis
11 + 1,5-Diphenyl...dione16 (Yield: 58–91%, IR: 3135 cm⁻¹ (NH), 1105 cm⁻¹ (C=S))

Oxidative Cyclization Reactions

Under oxidative conditions, the compound forms fused triazepine systems:

  • Reaction with SeO₂ induces intramolecular cyclization to generate 1,2,4-triazolo[4,3-b] tetrazines (Yield: 79–98%) . This method is effective for synthesizing pyrazine- and quinoxaline-fused derivatives.

Key Conditions:

  • Solvent: Acetonitrile/DMF

  • Catalyst: SeO₂

  • Temperature: 80–100°C

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in derivative synthesis:

  • 1-{6-Thioxo-5,6-dihydro- triazolo[3,4-b] thiadiazol-3-ylmethyl}pyrimidine-2,4(1H,3H)-dione (6a) is synthesized under microwave conditions (5–10 min, 70°C) with improved yields compared to conventional heating .

Table 2: Microwave vs. conventional synthesis

MethodTimeYield (%)
Microwave5–10 min75–87
Conventional10–18 h50–70

Stereochemical Considerations

The stereoisomer (1S,5R)-1,5-diphenyl...dione (CID 854003) exhibits distinct reactivity in asymmetric catalysis :

  • Chiral resolution via HPLC separates enantiomers, which are used in stereoselective cycloadditions.

  • X-ray crystallography confirms the (S,R)-configuration, influencing regioselectivity in subsequent reactions .

Limitations and Challenges

  • Low solubility in polar solvents (e.g., water, ethanol) limits reaction scope .

  • Steric hindrance from phenyl groups reduces reactivity at the triazole N2 position .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H12N4O2
  • Molecular Weight : 272.27 g/mol

The compound features a complex triazole structure that contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit potent antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to inhibit bacterial growth and combat fungal infections. Studies have shown that 1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione demonstrates significant activity against various pathogens including:

  • Bacteria : Escherichia coli and Staphylococcus aureus
  • Fungi : Candida albicans and Aspergillus species

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research has highlighted its ability to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation : Studies have shown that the compound can reduce the viability of cancer cells in vitro.
  • Mechanism of action : It is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers in experimental models.

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens can help protect crops from diseases caused by fungi.

Herbicides

Research suggests that derivatives of 1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione may also possess herbicidal activity. This application is particularly relevant for controlling weed growth without harming crops.

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Science and Research demonstrated that various synthesized triazole derivatives exhibited significant antimicrobial activity against a range of bacterial strains. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the triazole ring could enhance efficacy .

Case Study 2: Anticancer Activity

Research conducted by Sameliuk et al. focused on synthesizing new derivatives of triazoles and evaluating their anticancer properties. The study found that specific modifications to the triazole structure resulted in increased cytotoxicity against breast cancer cell lines .

Comparative Data Table

ApplicationActivity TypeTarget Organisms/CellsReferences
AntimicrobialBacterialEscherichia coli
AntimicrobialFungalCandida albicans
AnticancerCytotoxicityBreast cancer cell lines
Anti-inflammatoryInhibition of cytokinesVarious inflammatory models
AgriculturalFungicidePlant pathogenic fungi
AgriculturalHerbicideWeeds

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Perhydro[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-diones ()

  • Structure : Fully saturated (perhydro) triazolo-triazole core with two ketone groups.
  • Synthesis : Prepared via criss-cross cycloaddition of alicyclic ketazines with potassium cyanate under acidic conditions.
  • Key Differences : Lack of phenyl groups and full saturation result in lower hydrophobicity and higher conformational flexibility compared to the target compound.
  • Applications : Primarily studied as spirocyclic intermediates for agrochemicals .

Tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiones ()

  • Structure : Tetrahydro core with thioketone (C=S) groups replacing ketones.
  • Synthesis : Reacted with KSCN instead of cyanate, yielding dithiones.
  • The dithione derivatives exhibit distinct reactivity, such as thioamide-like behavior, which may enhance antimicrobial activity .

3,5,7-Triimino-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazol-1-one ()

  • Structure: Triimino substituents on the triazolo-triazole core.
  • This derivative may serve as a ligand in coordination chemistry .

Functional Group Impact on Physicochemical Properties

Compound Core Saturation Functional Groups LogP* Melting Point (°C) Solubility
Target Compound (1,5-Diphenyl) Tetrahydro Two ketones ~2.8 180–185† Poor in water; soluble in DMF, alcohols
Perhydro-dione () Perhydro Two ketones ~1.2 160–165 Moderate in ethanol
Tetrahydro-dithione () Tetrahydro Two thioketones ~2.5 170–175 Soluble in DMSO
3,5,7-Triimino analog () Tetrahydro One ketone, three imino ~1.5 190–195 Soluble in acetic acid

*Estimated LogP values based on substituent contributions. †Hypothetical values extrapolated from similar compounds.

Biological Activity

1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique triazole structure that contributes to its biological activity. The presence of the diphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : Triazoles can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. The binding affinity is influenced by substituents on the triazole ring which can enhance activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Case Studies : A study demonstrated that compounds with a hydroxyphenyl fragment at the C-3 position of the triazole ring showed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .
CompoundMIC (µg/mL)Activity Against
10.25MRSA
20.5E. coli
316B. subtilis

Antifungal Activity

Triazole derivatives are also known for their antifungal properties:

  • Spectrum of Activity : Compounds similar to 1,5-diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione have shown activity against various fungi including Candida species and Aspergillus .
  • Mechanism : The antifungal action is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes.

Synthesis and Evaluation

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities:

  • Synthesis : Various synthetic routes have been explored to modify the triazole core and improve bioactivity.
  • Biological Testing : Compounds have been tested against a panel of bacterial and fungal strains to determine their Minimum Inhibitory Concentrations (MICs) .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes:

  • Binding Affinity : The presence of specific functional groups in the triazole structure can significantly affect binding affinity and selectivity towards bacterial enzymes .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation of triazole precursors with ketones or aldehydes. Key variables include:
  • Solvent : Glacial acetic acid or propanol-2 with catalytic acid (e.g., H₂SO₄ or HCl) improves cyclization efficiency. Propanol-2 under nitrogen atmosphere at ambient temperature (24 h) or reflux (2 h) yields 40–41% product .
  • Stoichiometry : A 1:1 molar ratio of triazole precursors to aldehydes minimizes side reactions.
  • Purification : Recrystallization from methanol enhances purity (>95%) .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Use a combination of:
  • ¹H NMR : Assign protons in DMSO-d₆ or CDCl₃. For example, aromatic protons appear at δ 7.0–8.1 ppm, while aliphatic protons (e.g., CH(CH₃)₂) resonate at δ 1.0–2.4 ppm .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z = 321 [M+1]) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N content (e.g., ±0.05% deviation from calculated values) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a fungal cytochrome P450 target, due to structural compatibility with triazole derivatives .
  • Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking. Optimize hydrogen bonding and hydrophobic interactions with active-site residues (e.g., His310, Leu376) .
  • Validation : Cross-check docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro antifungal assays (e.g., MIC against Candida albicans) .

Q. How to address discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?

  • Methodological Answer :
  • Solvent Effects : Compare NMR shifts in DMSO-d₆ vs. CDCl₄; polar solvents downfield-shift aromatic protons .
  • Dynamic Effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals from tautomeric forms or conformational flexibility .
  • Purity Confirmation : Recrystallize and repeat analysis. Impurities (e.g., unreacted aldehydes) may cause anomalous peaks .

Q. What strategies enhance pharmacological properties via structural derivatization?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) at the phenyl rings to improve membrane permeability .
  • Heterocycle Fusion : Attach pyrimidine or quinazoline moieties to modulate selectivity for kinase targets (e.g., EGFR) .
  • Bioisosteric Replacement : Substitute oxygen with sulfur in the triazole ring to enhance metabolic stability .

Q. How to optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Step Monitoring : Use TLC (EtOAc/light petroleum, 3:7) to track intermediate formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective cyclization .
  • Workflow Design : Employ one-pot reactions to reduce purification steps (e.g., tandem cyclocondensation-alkylation) .

Data Contradiction Analysis

Q. How to resolve conflicting yield reports in literature synthesis protocols?

  • Methodological Answer :
  • Variable Isolation : Compare solvent systems (e.g., glacial acetic acid vs. propanol-2) and reaction times. Prolonged reflux (5–7 h) in acetic acid may degrade heat-sensitive intermediates, reducing yields .
  • Stoichiometric Adjustments : Excess aldehyde (1.2 equiv) improves conversion but requires careful quenching to avoid byproducts .

Experimental Design Considerations

Q. What controls are essential for assessing biological activity?

  • Methodological Answer :
  • Positive Controls : Use fluconazole for antifungal assays or imatinib for kinase inhibition studies .
  • Solvent Controls : Include DMSO/vehicle controls to isolate compound-specific effects .
  • Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to evaluate selectivity .

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